molecular formula C14H13F2NO3S B5773035 N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B5773035
M. Wt: 313.32 g/mol
InChI Key: CVBJHAJPPTWCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which have been widely used as antibiotics and diuretics.

Mechanism of Action

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of intracellular pH and is involved in the development and progression of cancer. By inhibiting CAIX, this compound can induce apoptosis (programmed cell death) in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis (the formation of new blood vessels), the suppression of tumor invasion and metastasis, and the modulation of immune responses. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CAIX, its low toxicity, and its ability to penetrate cell membranes. However, its solubility in water is limited, which can make it difficult to use in certain experimental setups. Additionally, its effects on other carbonic anhydrase isoforms and its potential interactions with other drugs need to be further investigated.

Future Directions

Future research on N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide could focus on its potential applications in the treatment of specific types of cancer, such as renal cell carcinoma, which overexpresses CAIX. Other potential directions for research could include the development of more potent and selective CAIX inhibitors, the investigation of the effects of this compound on other carbonic anhydrase isoforms, and the evaluation of its potential interactions with other drugs. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its pharmacological effects and potential applications.

Synthesis Methods

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2,6-difluoroaniline with ethyl 4-chlorobenzenesulfonate in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-2-20-10-6-8-11(9-7-10)21(18,19)17-14-12(15)4-3-5-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBJHAJPPTWCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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